N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring, a prop-2-enoyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-enoyl Group: This step involves the acylation of the piperidine ring using prop-2-enoyl chloride under basic conditions.
Attachment of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Difluorophenyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The difluorophenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal drug with a similar difluorophenyl group.
Oteseconazole: An azole antifungal that targets cytochrome P450 enzymes.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A compound with structural similarities.
Uniqueness
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2/c1-4-16(23)22-9-7-12(8-10-22)17(24)21-18(2,3)13-5-6-14(19)15(20)11-13/h4-6,11-12H,1,7-10H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDVGKVPCPMYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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